

# Application Notes and Protocols for Astatine-211 in Alpha-Immunotherapy of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Targeted Alpha Therapy (TAT) represents a promising frontier in the treatment of hematological malignancies, including leukemia. Astatine-211 (211At), an alpha-emitting radionuclide, is particularly well-suited for this application due to its high linear energy transfer (LET) and short-range, high-energy alpha particles. These properties allow for potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[1][2][3] This document provides detailed application notes and experimental protocols for the use of astatine-211 in alpha-immunotherapy for leukemia, focusing on preclinical and translational research.

Astatine-211 decays with a half-life of 7.2 hours, emitting alpha particles that induce double-strand DNA breaks in target cells, leading to effective cell killing.[1][4] When conjugated to monoclonal antibodies (mAbs) that target leukemia-specific antigens such as CD123, CD45, or CD25, <sup>211</sup>At can be selectively delivered to the site of the disease.[1][5][6] Preclinical studies have demonstrated significant anti-leukemic efficacy and prolonged survival in animal models, supporting the clinical translation of this approach.[1][5][7] Several clinical trials are underway to evaluate the safety and efficacy of <sup>211</sup>At-based radioimmunotherapy in patients with leukemia.[8][9]

## **Quantitative Data Summary**



The following tables summarize key quantitative data from preclinical studies on <sup>211</sup>At-alpha-immunotherapy for leukemia.

Table 1: In Vivo Efficacy of <sup>211</sup>At-Labeled Anti-CD123 mAb in a Disseminated Leukemia Model (MOLM-13 cells)

| Treatment<br>Group          | Dose of <sup>211</sup> At<br>(μCi) | Median<br>Survival (days) | Statistical<br>Significance<br>(vs. Control) | Reference |
|-----------------------------|------------------------------------|---------------------------|----------------------------------------------|-----------|
| Control<br>(Untreated)      | 0                                  | 21                        | -                                            | [1]       |
| 10C4-B10 mAb<br>(unlabeled) | 0                                  | 32                        | P=0.0014                                     | [1]       |
| <sup>211</sup> At-10C4-B10  | 10                                 | 31                        | P<0.0001                                     | [1]       |
| <sup>211</sup> At-10C4-B10  | 20                                 | 45.5                      | P=0.031 (vs.<br>10C4-B10 alone)              | [1]       |
| <sup>211</sup> At-10C4-B10  | 40                                 | 49                        | P<0.004 (vs. 10<br>μCi)                      | [1]       |

Table 2: In Vivo Efficacy of 211At-7G7/B6 (anti-CD25) in a Murine Model of Adult T-cell Leukemia

| Treatment<br>Group                       | Dose of <sup>211</sup> At<br>(μCi/MBq) | Outcome                      | Statistical<br>Significance    | Reference |
|------------------------------------------|----------------------------------------|------------------------------|--------------------------------|-----------|
| Control                                  | 0                                      | -                            | -                              | [5]       |
| Daclizumab<br>(unmodified anti-<br>Tac)  | 0 (100 μg<br>weekly)                   | Prolonged<br>survival        | P < .001 (vs.<br>Control)      | [5]       |
| <sup>211</sup> At-7G7/B6                 | 12 / 0.444                             | Prolonged<br>survival        | P < .001 (vs.<br>Control)      | [5]       |
| <sup>211</sup> At-7G7/B6 +<br>Daclizumab | 12 / 0.444                             | Enhanced<br>antitumor effect | P < .05 (vs.<br>single agents) | [5]       |



Table 3: In Vitro Cytotoxicity of Free Astatine-211

| Cell Line | Incubation Time<br>(hours) | IC50 (MBq/mL) | Reference |
|-----------|----------------------------|---------------|-----------|
| LLC       | 72                         | 0.125–0.25    | [10]      |
| HeLa      | 72                         | 0.125–0.25    | [10]      |
| AD293     | 72                         | 0.125–0.25    | [10]      |

## **Experimental Protocols**

## **Protocol 1: Production and Purification of Astatine-211**

Astatine-211 is typically produced by irradiating a bismuth-209 target with alpha particles in a cyclotron.[4][11]

#### Materials:

- Bismuth-209 target
- Cyclotron (capable of producing a ~28-29 MeV alpha beam)[4]
- Nitric acid (concentrated)
- Hydrochloric acid
- Diisopropyl ether (DIPE)
- Sodium hydroxide
- Apparatus for dry or wet chemistry extraction[12][13]

### Procedure:

 Irradiation: Irradiate the bismuth-209 target with an alpha particle beam of approximately 28-29 MeV.[4] This energy range is optimal to maximize the <sup>209</sup>Bi(α,2n)<sup>211</sup>At reaction and minimize the production of the long-lived <sup>210</sup>At isotope.[4]



- Extraction (Wet Chemistry Method):[12] a. Dissolve the irradiated bismuth target in
  concentrated nitric acid. b. Remove the nitric acid by distillation. c. Dissolve the residue in
  hydrochloric acid. d. Perform multiple liquid-liquid extraction steps using diisopropyl ether
  (DIPE) to isolate the astatine. e. Extract the astatine from the DIPE phase into a sodium
  hydroxide solution. f. Adjust the pH of the final solution for subsequent antibody labeling.
- Extraction (Dry Distillation Method): a. Heat the irradiated bismuth target in a furnace under a stream of inert gas. b. Astatine-211, being volatile, will be carried by the gas stream. c. Trap the volatilized <sup>211</sup>At in a cooled capillary tube or a suitable solvent.

# Protocol 2: Radiolabeling of Monoclonal Antibodies with Astatine-211

Direct labeling of antibodies with a statine is often unstable in vivo. Therefore, bifunctional chelating agents are used to attach <sup>211</sup>At to the antibody.[12]

Method 1: Using N-succinimidyl 3-(trimethylstannyl)benzoate[14]

### Materials:

- Monoclonal antibody (e.g., anti-CD123, anti-CD45)
- N-succinimidyl 3-(trimethylstannyl)benzoate
- Astatine-211 in a suitable solvent
- Oxidizing agent (e.g., N-chlorosuccinimide)
- Size-exclusion chromatography columns (e.g., PD-10)
- Phosphate-buffered saline (PBS)

#### Procedure:

• Preparation of the Astatination Agent: React N-succinimidyl 3-(trimethylstannyl)benzoate with <sup>211</sup>At in the presence of an oxidizing agent to form N-succinimidyl p-[<sup>211</sup>At]astatobenzoate.[15]



- Conjugation to Antibody: a. Incubate the purified N-succinimidyl p-[211At]astatobenzoate with the monoclonal antibody in a suitable buffer (e.g., carbonate buffer, pH 8.5). b. The succinimidyl ester group will react with primary amines (e.g., lysine residues) on the antibody.
- Purification: a. Purify the <sup>211</sup>At-labeled antibody from unconjugated <sup>211</sup>At and byproducts using size-exclusion chromatography. b. Elute the radiolabeled antibody with PBS.
- Quality Control: a. Determine the radiochemical purity of the final product using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). b. Measure the specific activity (e.g., in mCi/mg or MBq/mg).

Method 2: Using Boron Cage (B10) Conjugates[1][6]

#### Materials:

- Monoclonal antibody
- Isothiocyanatophenethyl-ureido-closo-decaborate(2-) (B10)
- Astatine-211
- Conjugation and labeling buffers

### Procedure:

- Conjugation of B10 to Antibody: a. React the monoclonal antibody with the B10 reagent. The
  isothiocyanate group will react with amine groups on the antibody.
- Astatination: a. Incubate the B10-conjugated antibody with <sup>211</sup>At under appropriate conditions to facilitate the labeling of the boron cage.
- Purification and Quality Control: a. Follow the purification and quality control steps as described in Method 1.

## **Protocol 3: In Vitro Cytotoxicity Assay**

Materials:



- Leukemia cell lines (e.g., MOLM-13, KG-1)
- <sup>211</sup>At-labeled monoclonal antibody
- Unlabeled monoclonal antibody (as control)
- Cell culture medium and supplements
- 96-well plates
- Cell viability assay reagent (e.g., MTS, CellTiter-Glo)
- Plate reader

#### Procedure:

- Cell Seeding: Seed leukemia cells in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
- Treatment: a. Prepare serial dilutions of the <sup>211</sup>At-labeled antibody and the unlabeled antibody control. b. Add the different concentrations of the antibodies to the cells. Include an untreated control group.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or luminescence using a plate reader.
- Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the viability against the concentration of the <sup>211</sup>At-labeled antibody to determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

# Protocol 4: In Vivo Leukemia Model and Alpha-Immunotherapy

Materials:



- Immunodeficient mice (e.g., NRG, NOD/SCID)
- Luciferase-expressing leukemia cells (e.g., MOLM-13LUC) for bioluminescence imaging
- <sup>211</sup>At-labeled monoclonal antibody
- Unlabeled antibody and saline for control groups
- Bioluminescence imaging system
- Anesthesia

#### Procedure:

- Leukemia Engraftment: a. Intravenously inject a known number of leukemia cells (e.g., 2 x 10<sup>5</sup> MOLM-13LUC cells) into the tail vein of the immunodeficient mice.[1]
- Tumor Burden Monitoring: a. Monitor the engraftment and progression of leukemia using bioluminescence imaging at regular intervals.
- Treatment Administration: a. Once the leukemia is established (e.g., 2 days post-injection), randomize the mice into treatment and control groups.[1] b. Administer a single intravenous dose of the <sup>211</sup>At-labeled antibody, unlabeled antibody, or saline.
- Efficacy Assessment: a. Continue to monitor tumor burden using bioluminescence imaging.
   b. Monitor the survival of the mice daily. c. Record any signs of toxicity, such as weight loss or changes in behavior.
- Data Analysis: a. Compare the tumor growth rates between the different treatment groups. b.
   Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.

## **Visualizations**





Click to download full resolution via product page

Caption: Decay pathway of Astatine-211.



Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of <sup>211</sup>At-immunotherapy.





Click to download full resolution via product page

Caption: Mechanism of <sup>211</sup>At-alpha-immunotherapy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Development Of [211At]Astatine-Based Anti-CD123 Radioimmunotherapy For Acute Leukemias and Other CD123+ Malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 2. bloodcancerunited.org [bloodcancerunited.org]
- 3. scitechdaily.com [scitechdaily.com]

## Methodological & Application





- 4. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications -PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholarship.miami.edu]
- 8. Exploring a new cancer treatment option in radioactive isotope astatine-211 | NIDC: National Isotope Development Center [isotopes.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. auntminnie.com [auntminnie.com]
- 13. Feasibility of the radioastatination of a monoclonal antibody with astatine-211 purified by wet extraction. | Semantic Scholar [semanticscholar.org]
- 14. Labeling monoclonal antibodies and F(ab')2 fragments with the alpha-particle-emitting nuclide astatine-211: preservation of immunoreactivity and in vivo localizing capacity PMC [pmc.ncbi.nlm.nih.gov]
- 15. Astatine-211 labeling of an antimelanoma antibody and its Fab fragment using N-succinimidyl p-astatobenzoate: comparisons in vivo with the p-[125l]iodobenzoyl conjugate PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Astatine-211 in Alpha-Immunotherapy of Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3038076#use-of-astatine-in-alpha-immunotherapy-for-leukemia]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com